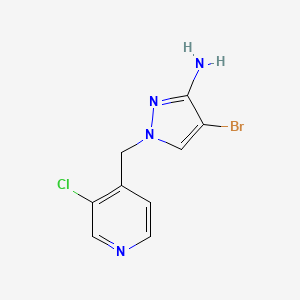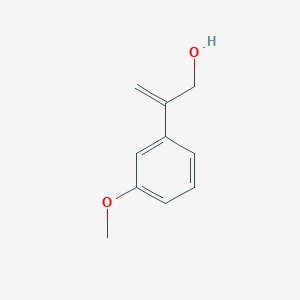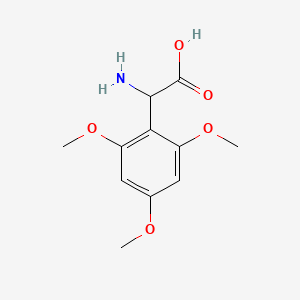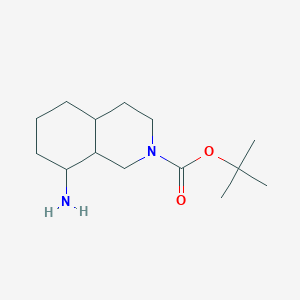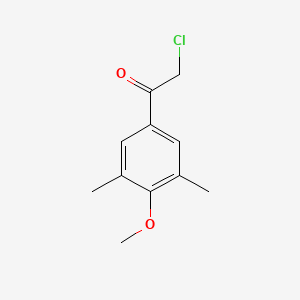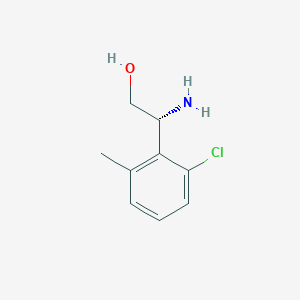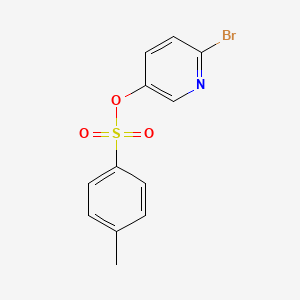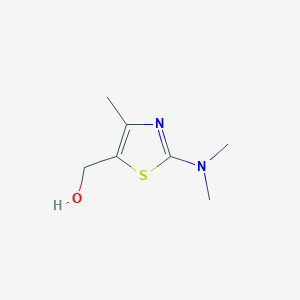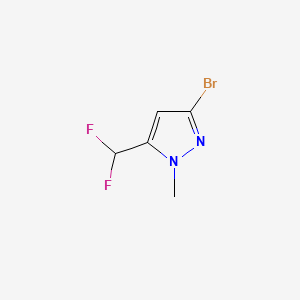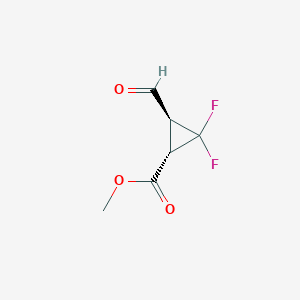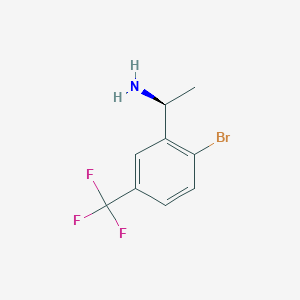
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine is an organic compound that features a bromine atom, a trifluoromethyl group, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Amine Introduction: The brominated intermediate is then subjected to a reductive amination reaction with an appropriate amine source to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the ethanamine moiety or the aromatic ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H9BrF3N |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1 |
Clé InChI |
IPLZHOOBPJFPAC-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


